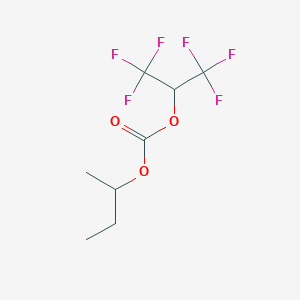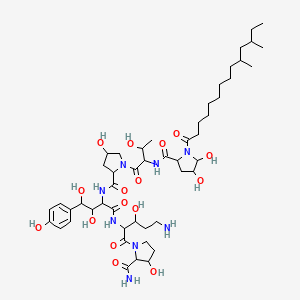
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin: is a derivative of Caspofungin, an antifungal agent used primarily in the treatment of invasive fungal infections. This compound is specifically modified to enhance its biological activity and stability, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves multiple steps, including the selective removal of specific functional groups and the introduction of new ones. The process typically starts with Caspofungin as the base compound. Key steps include:
Hydrolysis: The initial hydrolysis of Caspofungin to remove specific amino groups.
Cyclization: Formation of the seco-cyclo structure through intramolecular cyclization.
Functional Group Modification: Introduction of the 2-aminoethylamino and hydroxy groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is used as a model compound to study reaction mechanisms and the effects of structural modifications on biological activity.
Biology: In biological research, this compound is used to investigate its antifungal properties and its interactions with fungal cell membranes.
Medicine: Medically, it is studied for its potential to treat fungal infections more effectively than Caspofungin, especially in cases where resistance to standard treatments is observed.
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing new antifungal drugs with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound targets the enzyme β-(1,3)-D-glucan synthase, which is crucial for fungal cell wall synthesis .
Comparison with Similar Compounds
Caspofungin: The parent compound, used as a standard antifungal agent.
Micafungin: Another echinocandin antifungal with a similar mechanism of action.
Anidulafungin: Similar to Caspofungin but with different pharmacokinetic properties.
Uniqueness: 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is unique due to its structural modifications, which enhance its stability and biological activity compared to its parent compound, Caspofungin .
Properties
Molecular Formula |
C50H82N8O16 |
|---|---|
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
N-[1-[2-[[1-[[5-amino-1-(2-carbamoyl-3-hydroxypyrrolidin-1-yl)-3-hydroxy-1-oxopentan-2-yl]amino]-3,4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-(10,12-dimethyltetradecanoyl)-4,5-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69) |
InChI Key |
UWUIBWNWWAICHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
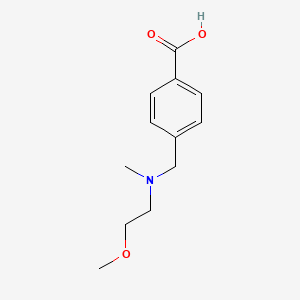

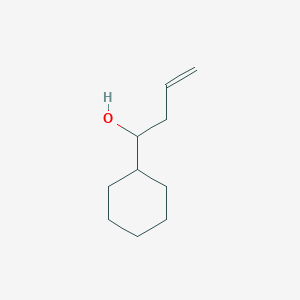
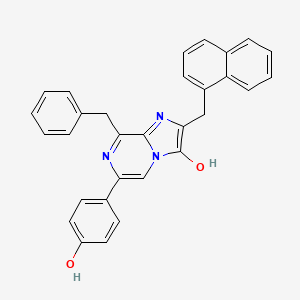


![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)
